Detomidine-13C,15N2 Hydrochloride
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Overview
Description
Detomidine-13C,15N2 Hydrochloride is a labeled analogue of detomidine, an imidazole derivative and α2-adrenergic agonist. It is primarily used in research settings, particularly in proteomics and metabolic studies. The compound is characterized by its molecular formula C11(13C)H14(15N)2•HCl and a molecular weight of 225.69 .
Preparation Methods
The preparation of Detomidine-13C,15N2 Hydrochloride involves several synthetic routes. One method includes the addition reaction of (2,3-dimethylphenyl) magnesium bromide with formaldehyde of 1H imidazoles, followed by a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid . This method is noted for its ease of operation, high yield, and low cost.
Chemical Reactions Analysis
Detomidine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents like isopropanol to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Detomidine-13C,15N2 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics, imaging, and newborn screening.
Mechanism of Action
Detomidine-13C,15N2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. By binding to presynaptic α2-adrenoceptors, it inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. This mechanism is primarily utilized in veterinary medicine for its sedative and analgesic properties .
Comparison with Similar Compounds
Detomidine-13C,15N2 Hydrochloride can be compared to other α2-adrenergic agonists such as xylazine and medetomidine. While all three compounds share similar sedative and analgesic properties, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in metabolic and proteomic research .
Similar Compounds
- Xylazine
- Medetomidine
- Dexmedetomidine
Properties
CAS No. |
1391052-98-4 |
---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
225.695 |
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |
InChI Key |
OIWRDXKNDCJZSM-BGIYLATFSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |
Synonyms |
5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride; 4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride; Domosedan-13C,15N2 ; Dormosedan-13C,15N2 ; MPV 253AII-13C,15N2 ; |
Origin of Product |
United States |
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